Brevinin-2-OR2
CAS No.:
Cat. No.: VC3673565
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics of Brevinin-2 Peptides
Although specific structural data for Brevinin-2-OR2 is limited, insights can be drawn from studies of related Brevinin-2 family members. Brevinin-2 peptides typically adopt an α-helical conformation when interacting with membrane environments, a structural feature that is crucial for their antimicrobial function .
Studies on related peptides like Brevinin-2-related peptide (BR-II) have demonstrated that these compounds interact with both prokaryotic and eukaryotic membrane-mimetic micelles, such as sodium dodecylsulfate (SDS) and dodecylphosphocholine (DPC) . Fluorescence experiments have shown that the N-terminus tryptophan residue in Brevinin-2 peptides typically interacts with the hydrophobic core of membrane-mimicking structures, while circular dichroism (CD) spectroscopy has confirmed that these interactions induce α-helical conformations in the peptides .
Antimicrobial Properties and Mechanisms
The antimicrobial activity of Brevinin-2 peptides is well-documented across the family, though specific data for Brevinin-2-OR2 is limited. Based on its classification and family characteristics, Brevinin-2-OR2 likely exhibits activity against Gram-negative bacteria . The mechanisms of action for Brevinin-2 peptides typically involve disruption of microbial membranes, leading to cell death.
Studies on related peptides such as Brevinin-2-related peptide (B2RP) have demonstrated broad-spectrum antimicrobial activity against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans . Notably, some Brevinin-2 peptides have shown potent activity against multidrug-resistant bacteria such as Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Membrane Interaction and Disruption
The antimicrobial mechanism of Brevinin-2 peptides primarily involves interaction with microbial membranes. NMR spectroscopy studies of related peptides have revealed that these compounds undergo significant conformational changes when interacting with different membrane environments . The structural differences observed between interactions with zwitterionic (eukaryotic-like) versus anionic (prokaryotic-like) membrane mimics contribute to their selective toxicity toward microbial cells .
Comparative Analysis with Related Brevinin Peptides
| Peptide Designation | Database Identifier | Source Organism Type | Known Activities |
|---|---|---|---|
| Brevinin-2-OR2 | DRAMP02062 | Frogs, amphibians | Anti-Gram-negative bacterial activity |
| Brevinin-2-OR3 | DRAMP02063 | Frogs, amphibians | Anti-Gram-negative bacterial activity |
| Brevinin-2-OR4 | DRAMP02064 | Frogs, amphibians | Anti-Gram-negative bacterial activity |
| Brevinin-2-OR5 | DRAMP02065 | Frogs, amphibians | Anti-Gram-negative bacterial activity |
| Lividin-2 (Brevinin-2-OR8) | DRAMP02053 | Frogs, amphibians | Anti-Gram-negative bacterial activity |
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